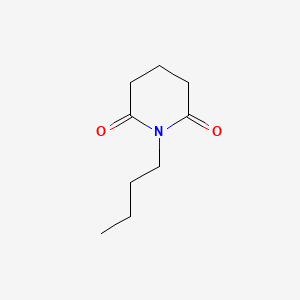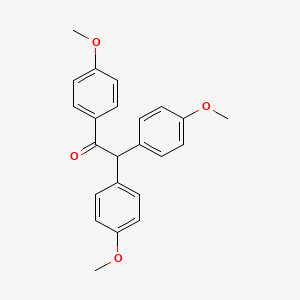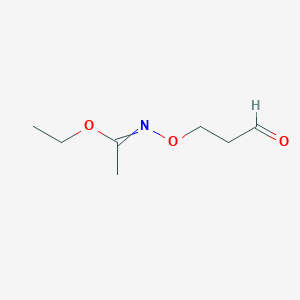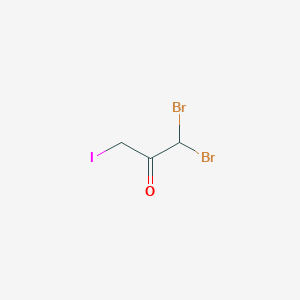
1-Butylpiperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butylpiperidine-2,6-dione is a heterocyclic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities. The structure of this compound consists of a piperidine ring substituted with a butyl group and two keto groups at positions 2 and 6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butylpiperidine-2,6-dione can be synthesized through various methods. One efficient method involves the use of acetates and acrylamides as starting materials. The reaction is promoted by potassium tert-butoxide, leading to the formation of the compound via Michael addition and intramolecular nucleophilic substitution processes . This method is notable for its simplicity and efficiency, allowing for the synthesis under solvent-free conditions with excellent functional group tolerance.
Industrial Production Methods: The industrial production of this compound can be scaled up using the aforementioned synthetic route. The process can be performed on a kilo-scale, making it suitable for large-scale production. This method also allows for the synthesis of related compounds, such as CRBN ligands and the drug Aminoglutethimide .
Análisis De Reacciones Químicas
Types of Reactions: 1-Butylpiperidine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the keto groups and the nitrogen atom in the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the keto groups.
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Aplicaciones Científicas De Investigación
1-Butylpiperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a core structure in the design of drugs for treating various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Butylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein synthesis by binding to ribosomal subunits, thereby preventing the translation of mRNA into proteins . This mechanism is similar to that of other piperidine derivatives, such as cycloheximide.
Comparación Con Compuestos Similares
Piperidine-2,6-dione: A closely related compound with similar chemical properties and applications.
Cycloheximide: A piperidine derivative known for its potent inhibition of protein synthesis.
Lenalidomide: Another piperidine derivative used in the treatment of multiple myeloma and anemia.
Uniqueness: 1-Butylpiperidine-2,6-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its butyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Propiedades
Número CAS |
58366-40-8 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-butylpiperidine-2,6-dione |
InChI |
InChI=1S/C9H15NO2/c1-2-3-7-10-8(11)5-4-6-9(10)12/h2-7H2,1H3 |
Clave InChI |
SIWGQTHOLRHYBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)
![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)



![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)

![4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide](/img/structure/B14601282.png)
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)
![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)


